molecular formula C26H21N3O2S2 B2550426 2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide CAS No. 866726-50-3

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2550426
CAS No.: 866726-50-3
M. Wt: 471.59
InChI Key: VJEOEQTZEWGCNU-UHFFFAOYSA-N
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Description

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromeno-pyrimidine core, which is further functionalized with methylsulfanyl and phenylacetamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

The synthesis of 2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves several steps. One common synthetic route starts with the preparation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine. This intermediate is then subjected to cyclization reactions to form the chromeno-pyrimidine core.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride .

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The chromeno-pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group typically results in the formation of sulfoxide or sulfone derivatives, which can further undergo additional chemical transformations.

Scientific Research Applications

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. .

    Medicine: The compound is being investigated for its potential therapeutic applications. .

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Comparison with Similar Compounds

2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar core structure but differ in their functional groups and substitution patterns.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S2/c1-32-20-13-11-17(12-14-20)24-28-25-21(15-18-7-5-6-10-22(18)31-25)26(29-24)33-16-23(30)27-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEOEQTZEWGCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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